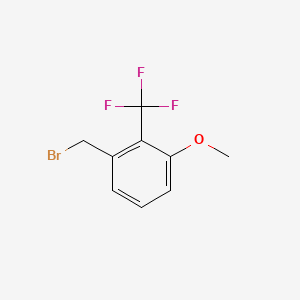![molecular formula C11H17Br2N B1379319 (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide CAS No. 1461706-68-2](/img/structure/B1379319.png)
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide
Vue d'ensemble
Description
“(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” is a chemical compound with the CAS Number: 1461706-68-2 . It has a molecular weight of 323.07 . This compound is versatile and has promising prospects for scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-N-(2-methylbenzyl)propan-1-amine hydrobromide . The InChI code is 1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H .Applications De Recherche Scientifique
General Use
“(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . This compound has a molecular weight of 323.07 and is typically stored at room temperature .
Application 1: Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane
Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of rotaxanes .
Summary of Application
Azobenzene rotaxanes are molecules that have a unique structure where a ring-shaped molecule is threaded onto an axle molecule. The “(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” is used in the synthesis of these rotaxanes .
Method of Application
While the exact method of application or experimental procedures are not detailed in the sources, the general process involves using the compound as a reagent in the synthesis process .
Results or Outcomes
The result of this application is the successful synthesis of photochemically and thermally reactive azobenzene rotaxanes .
Application 2: Synthesis of Indolocarbazole-Containing Rotaxane
Field
This application is also in the field of Organic Chemistry, specifically in the synthesis of rotaxanes .
Summary of Application
Indolocarbazole-containing rotaxanes are another type of rotaxane molecule. The “(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” is used in the synthesis of these rotaxanes .
Results or Outcomes
The result of this application is the successful synthesis of indolocarbazole-containing rotaxanes .
Synthesis of Anti-Tumor Topoisomerase I Inhibitors Based on Carbazole
Field
This application falls under the field of Medicinal Chemistry .
Summary of Application
“(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” can be used in the synthesis of anti-tumor topoisomerase I inhibitors based on carbazole .
Method of Application
While the exact method of application or experimental procedures are not detailed in the sources, the general process involves using the compound as a reagent in the synthesis process .
Results or Outcomes
The result of this application is the successful synthesis of anti-tumor topoisomerase I inhibitors .
Application 3: Synthesis of Anti-Tumor Topoisomerase I Inhibitors Based on Carbazole
Field
This application falls under the field of Medicinal Chemistry .
Summary of Application
“(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” can be used in the synthesis of anti-tumor topoisomerase I inhibitors based on carbazole .
Method of Application
While the exact method of application or experimental procedures are not detailed in the sources, the general process involves using the compound as a reagent in the synthesis process .
Results or Outcomes
The result of this application is the successful synthesis of anti-tumor topoisomerase I inhibitors .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-N-[(2-methylphenyl)methyl]propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMDMGZKBXJRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



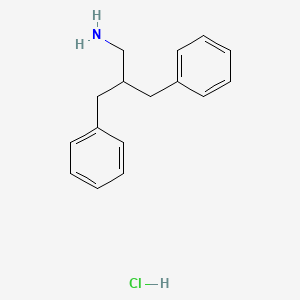
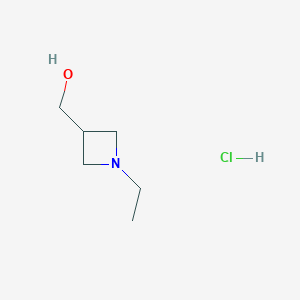
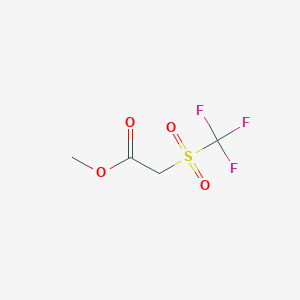
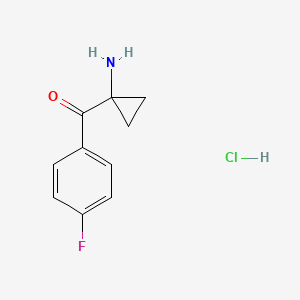
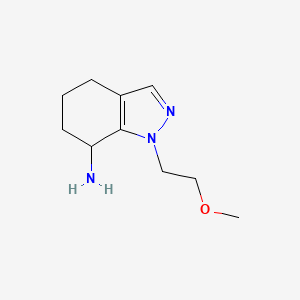
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
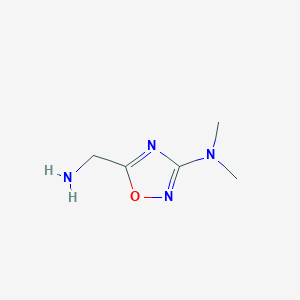
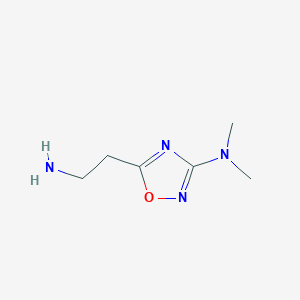
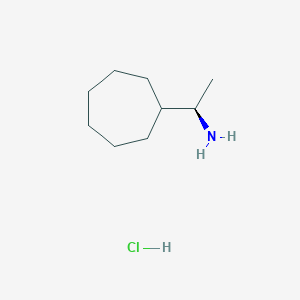
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
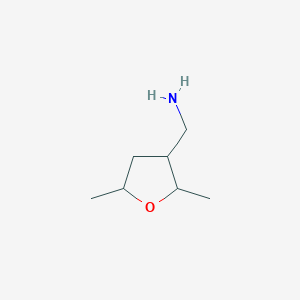
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)
